

Cyclononanamine: A Technical Overview of its Chemical Properties and Synthetic Routes

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Abstract

Cyclononanamine, a nine-membered cycloalkane bearing an amine functional group, represents a foundational structure in the exploration of cyclic compounds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of cyclononanamine. Detailed experimental protocols for its synthesis via reductive amination of cyclononanone are presented. While direct biological activity or implication in specific signaling pathways for cyclononanamine is not extensively documented in publicly available literature, the broader class of cycloalkylamines is known to exhibit diverse pharmacological activities. This document serves as a resource for researchers interested in the synthesis and potential applications of this and related compounds.

Chemical Structure and Nomenclature

Cyclononanamine consists of a nine-carbon ring with a single amino group attached to one of the carbon atoms.

IUPAC Name: cyclononanamine[1]

Synonyms: Cyclononylamine



CAS Number: 59577-26-3

Molecular Formula: C9H19N

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **cyclononanamine** is provided in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |
|------------------|-------------------------|-----------|
| Molecular Weight | 141.25 g/mol | [1] |
| Boiling Point | 210.4 °C at 760 mmHg | |
| Density | 0.844 g/cm ³ | _ |
| Refractive Index | 1.451 | _ |
| Flash Point | 74.2 °C | _ |

Synthesis of Cyclononanamine

The primary route for the synthesis of **cyclononanamine** is the reductive amination of its corresponding ketone, cyclononanone. This method involves the reaction of the ketone with an amine source, typically ammonia, in the presence of a reducing agent.

General Experimental Protocol: Reductive Amination of Cyclononanone

This protocol outlines a general procedure for the synthesis of **cyclononanamine** from cyclononanone using a metal catalyst and hydrogen gas as the reducing agent.

Materials:

Cyclononanone



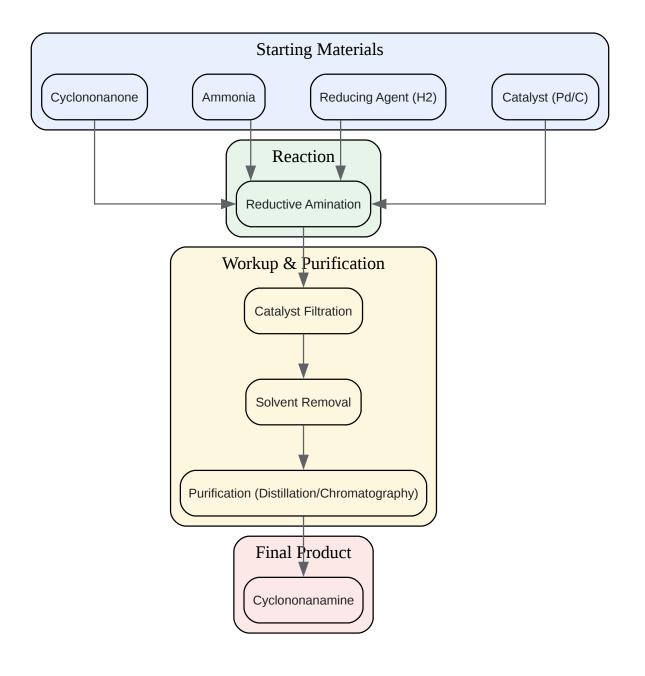
- Anhydrous ammonia
- Methanol (or other suitable solvent)
- Palladium on carbon (Pd/C) or Raney Nickel catalyst
- Hydrogen gas
- Reaction vessel (e.g., Parr autoclave)

Procedure:

- In a high-pressure reaction vessel, dissolve cyclononanone in methanol.
- Add the catalyst (e.g., 5-10 mol% Pd/C) to the solution.
- Seal the vessel and purge with an inert gas, such as nitrogen or argon.
- Introduce anhydrous ammonia into the vessel to a desired pressure.
- Pressurize the vessel with hydrogen gas.
- Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) with constant stirring.
- Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction vessel to room temperature and carefully vent the excess gas.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent under reduced pressure.
- The crude product can be purified by distillation or column chromatography to yield pure cyclononanamine.

Logical Workflow for Synthesis:





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Caption: Workflow for the synthesis of **cyclononanamine**.

Biological Activity and Signaling Pathways

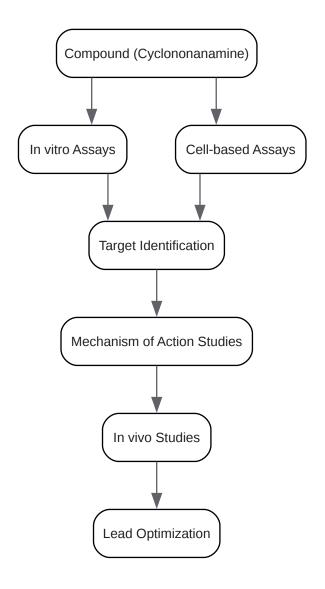
Currently, there is a lack of specific data in the scientific literature detailing the biological activity or the involvement of **cyclononanamine** in any signaling pathways. However, the broader class of cycloalkylamines and their derivatives have been investigated for various



pharmacological activities. For instance, some cyclohexylamine derivatives have been explored for their potential as antimicrobial and acetylcholinesterase inhibitors.

Given the absence of specific biological data for **cyclononanamine**, a signaling pathway diagram cannot be constructed at this time. Research into the biological effects of **cyclononanamine** and its derivatives could be a valuable area for future investigation. A hypothetical workflow for screening the biological activity of a novel compound like **cyclononanamine** is presented below.

Hypothetical Experimental Workflow for Biological Activity Screening:



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References

- 1. researchgate.net [researchgate.net]
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